2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone is a complex organic compound characterized by the presence of a nitrophenyl group, a methylsulfonyl group, and a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the sulfonylation to add the methylsulfonyl group. The final step involves the thiolation and morpholinoethanone formation under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl and thio groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and methanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound’s reactive groups allow it to form covalent bonds with target proteins, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methanethiosulfonate (MTS) derivatives: These compounds share the sulfonyl and thio functional groups and are used in similar applications.
Dithiolethiones: Known for their chemopreventive properties, these compounds also contain sulfur and are structurally related
Uniqueness
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)-1-morpholinoethanone is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S2/c1-23(19,20)10-2-3-12(11(8-10)15(17)18)22-9-13(16)14-4-6-21-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKBTZJLEMICOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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